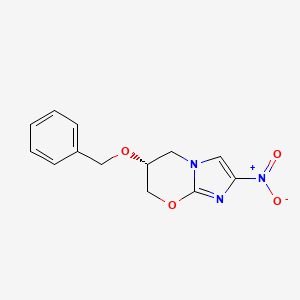
(R)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a nitro group, and an imidazo-oxazine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Imidazo-Oxazine Ring: This step involves the cyclization of a precursor molecule containing the necessary functional groups to form the imidazo-oxazine ring. This can be achieved through a condensation reaction under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration, using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Benzyloxy Group Addition: The benzyloxy group is typically introduced through an etherification reaction, where a benzyl alcohol reacts with the hydroxyl group on the oxazine ring in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro group or the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium carbonate.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted imidazo-oxazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicinal chemistry, ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of ®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
6-Benzyloxy-2-nitro-5H-imidazo(2,1-b)(1,3)oxazine: Lacks the ®-configuration, which may affect its biological activity.
6-Benzyloxy-2-amino-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine:
6-Methoxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine: Has a methoxy group instead of a benzyloxy group, which may influence its chemical properties and interactions.
Uniqueness
®-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is unique due to its specific stereochemistry and the presence of both a benzyloxy and a nitro group. This combination of features can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propiedades
Número CAS |
187235-59-2 |
|---|---|
Fórmula molecular |
C13H13N3O4 |
Peso molecular |
275.26 g/mol |
Nombre IUPAC |
(6R)-2-nitro-6-phenylmethoxy-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C13H13N3O4/c17-16(18)12-7-15-6-11(9-20-13(15)14-12)19-8-10-4-2-1-3-5-10/h1-5,7,11H,6,8-9H2/t11-/m1/s1 |
Clave InChI |
OELNBPAXKWBFGO-LLVKDONJSA-N |
SMILES isomérico |
C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=CC=C3 |
SMILES canónico |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


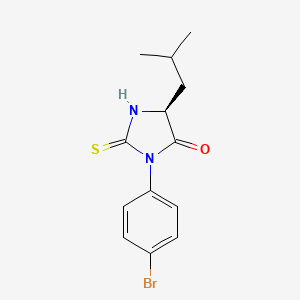

![2-(tert-Butyl) 3-ethyl (3R)-1,1'-diaza[2,8'-bispiro[4.5]decane]-2,3-dicarboxylate](/img/structure/B12948900.png)
![4-Bromopyrazolo[1,5-a][1,3,5]triazine-8-carboxylic acid](/img/structure/B12948901.png)

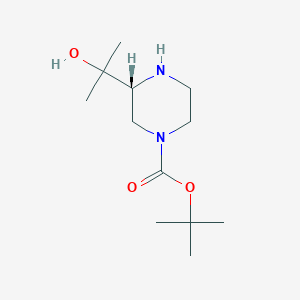
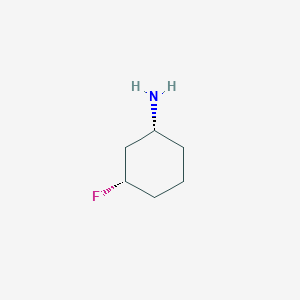
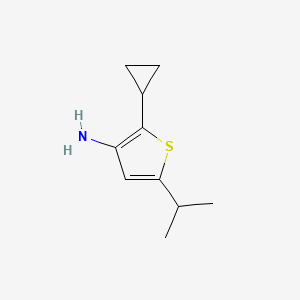

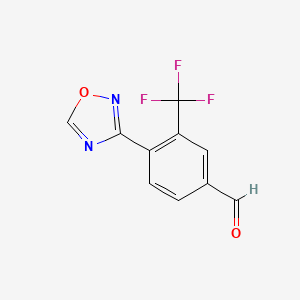
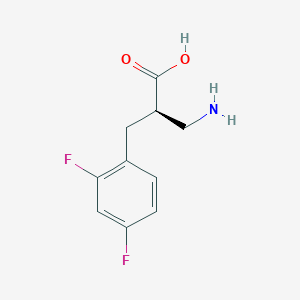
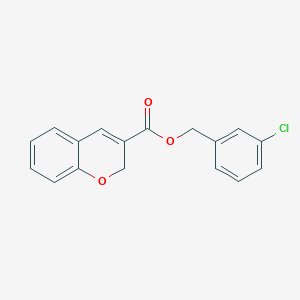

![(R)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12948977.png)
